Cas no 587842-27-1 (1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea)

1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 化学的及び物理的性質
名前と識別子
-
- 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea
- (E)-N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-thiophen-2-ylprop-2-enamide
- (2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide
- 587842-27-1
- AKOS000494633
- (E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(thiophen-2-yl)acrylamide
- 1-{4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3-[(2E)-3-(THIOPHEN-2-YL)PROP-2-ENOYL]THIOUREA
- F1443-4463
-
- インチ: 1S/C22H21N3O3S3/c1-15-12-16(2)14-18(13-15)25-31(27,28)20-8-5-17(6-9-20)23-22(29)24-21(26)10-7-19-4-3-11-30-19/h3-14,25H,1-2H3,(H2,23,24,26,29)/b10-7+
- InChIKey: JDJBUXOUNKJAEW-JXMROGBWSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(NC(/C=C/C1=CC=CS1)=O)=S)(NC1C=C(C)C=C(C)C=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 471.07450506g/mol
- どういたいしつりょう: 471.07450506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 748
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 156Ų
1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1443-4463-2mg |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-30mg |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-3mg |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-5μmol |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-1mg |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-40mg |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-4mg |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-5mg |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-15mg |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1443-4463-20μmol |
1-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-3-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]thiourea |
587842-27-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea 関連文献
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthioureaに関する追加情報
Introduction to 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea (CAS No. 587842-27-1)
1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea, with the CAS number 587842-27-1, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a thiourea moiety, a sulfamoyl group, and a thiophene ring, which collectively contribute to its potential biological activities and therapeutic applications.
The chemical structure of 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea is particularly noteworthy for its conjugated system and the presence of multiple functional groups. The thiourea moiety is known for its ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. The sulfamoyl group, on the other hand, is often associated with anti-inflammatory and antimicrobial properties. The thiophene ring adds aromaticity and can influence the compound's electronic properties and solubility.
Recent studies have explored the potential of 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that it could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea has also been investigated for its potential as an antimicrobial agent. Studies conducted by researchers at the University of California have demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This makes it a promising candidate for addressing the growing problem of antibiotic resistance.
The pharmacokinetic properties of 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea have also been studied to assess its suitability for drug development. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life, which are important considerations for therapeutic agents. However, further research is needed to optimize these properties and ensure that the compound can be effectively delivered to target tissues.
Safety and toxicity profiles are critical factors in drug development, and initial studies on 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea have shown promising results. In vitro cytotoxicity assays have revealed low toxicity towards mammalian cells at therapeutic concentrations. Additionally, animal studies have not reported significant adverse effects at doses relevant for therapeutic use. These findings support the continued investigation of this compound as a potential drug candidate.
The synthesis of 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea involves several steps and requires careful control of reaction conditions to ensure high yield and purity. Key synthetic routes include the formation of the thiourea moiety through condensation reactions and the introduction of the sulfamoyl group via sulfonation reactions. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its commercialization as a pharmaceutical product.
In conclusion, 1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea (CAS No. 587842-27-1) represents a promising lead compound with potential applications in anti-inflammatory and antimicrobial therapies. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide deeper insights into its mechanisms of action and optimize its therapeutic potential.
587842-27-1 (1-{4-(3,5-dimethylphenyl)sulfamoylphenyl}-3-(2E)-3-(thiophen-2-yl)prop-2-enoylthiourea) 関連製品
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